![molecular formula C18H18N2O5 B2476452 N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034388-38-8](/img/structure/B2476452.png)
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as BDF-8634, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Antineoplastic Activities
Nicotinamides, including those with substitutions at the 6-position, have been explored for their antineoplastic activities. For instance, derivatives of nicotinamide have shown moderate activity against leukemia, suggesting potential applications in cancer treatment (Ross, 1967).
Receptor Affinities
Research into nicotinamide derivatives has also highlighted their binding affinities to various receptors, such as 5-HT3 and dopamine D2 receptors. This suggests a role in developing treatments for disorders related to these receptors (Hirokawa et al., 1998).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, indicating their potential industrial applications in protecting metals against corrosion (Chakravarthy et al., 2014).
Biochemical Basis for Alcohol Addiction
Studies on the biochemical effects of nicotinamide and related compounds have explored their interactions with enzymes and biochemical pathways, such as their role in the formation of compounds related to alcohol addiction (VirginiaE. et al., 1970).
Biologically Active Compounds
The synthesis and study of nicotinamide derivatives have contributed to understanding biologically active compounds, including their antifungal, mutagenic, and allelochemical properties. This research aids in the development of new pharmaceuticals and agrochemicals (Hashimoto & Shudo, 1996).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c21-18(20-13-4-5-15-16(8-13)25-11-24-15)12-3-6-17(19-9-12)23-10-14-2-1-7-22-14/h3-6,8-9,14H,1-2,7,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUPCGDZRBUMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

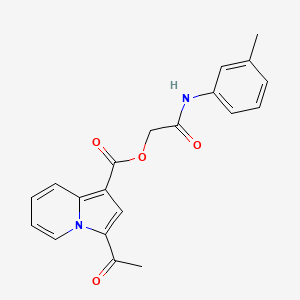
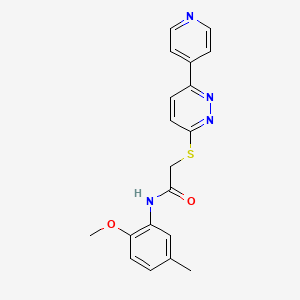
![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)
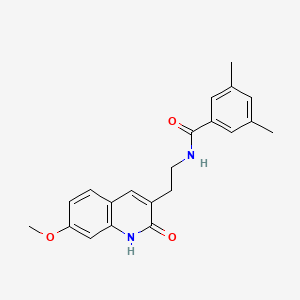
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)
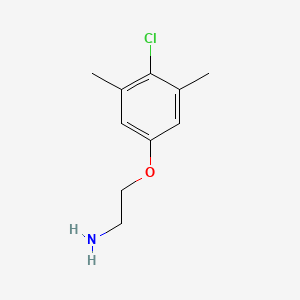
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2476382.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2476383.png)
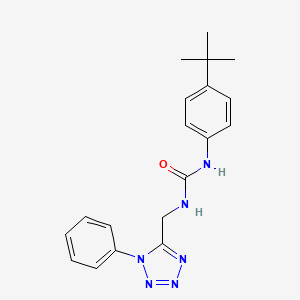
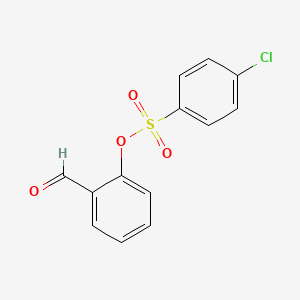
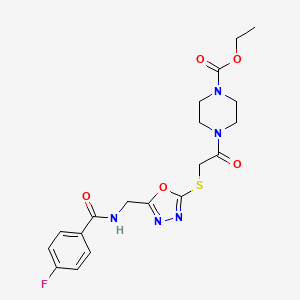
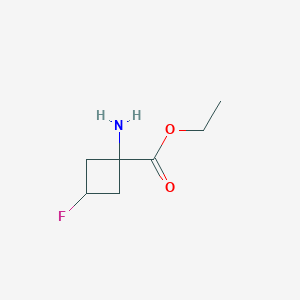
![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)